Dihydro-5,5-bis(trifluoromethyl)-2-hydroxy-2-phenyl-3(2H)-furanone
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Overview
Description
2-Hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one is a chemical compound with the molecular formula C12H8F6O3 and a molecular weight of 314.18 g/mol . This compound is known for its unique structure, which includes a five-membered oxolan ring substituted with phenyl and trifluoromethyl groups. It is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one can be achieved through several synthetic routes. One common method involves the reaction of phenyl-substituted oxiranes with trifluoromethyl ketones under acidic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the oxolan ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
2-Hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one can be compared with other similar compounds, such as:
2,5-Bis(hydroxymethyl)furan: A heterocyclic compound with applications in the manufacture of polyurethane foams and polyesters.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Used as a ligand in coordination chemistry and catalysis.
The uniqueness of 2-hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one lies in its specific combination of phenyl and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
101833-13-0 |
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Molecular Formula |
C12H8F6O3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-hydroxy-2-phenyl-5,5-bis(trifluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C12H8F6O3/c13-11(14,15)9(12(16,17)18)6-8(19)10(20,21-9)7-4-2-1-3-5-7/h1-5,20H,6H2 |
InChI Key |
FHSDRLZCOMDRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(OC1(C(F)(F)F)C(F)(F)F)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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